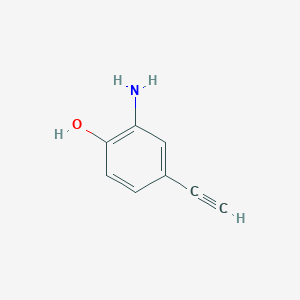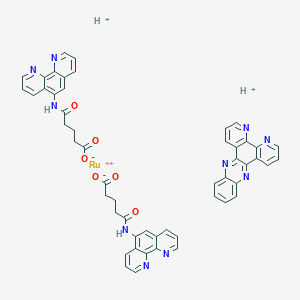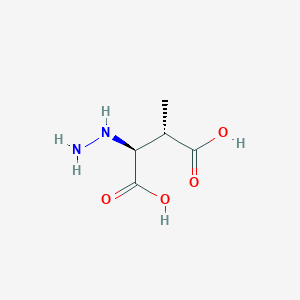
5,8-二氢-1-萘酚
描述
5,8-Dihydro-1-naphthol is a chromatographic impurity of a β-blocker drug . It can be purified by alkali metal extraction, or by reaction with hydrochloric acid, followed by treatment with an adsorbent material such as silica gel, alumina, or activated carbon .
Synthesis Analysis
The synthesis of 5,8-Dihydro-1-naphthol involves various procedures including annulation of naphthols with different reagents, cycloaddition reactions ([3 + 2], [4 + 1] and Diels–Alder), intramolecular transannulation, Friedel–Crafts, Wittig, Claisen rearrangement, neophyl rearrangement and other reactions under various conditions .
Molecular Structure Analysis
The molecular formula of 5,8-Dihydro-1-naphthol is C10H10O . The molecular weight is 146.19 g/mol . The structure of 5,8-Dihydro-1-naphthol includes a naphthalene ring that has been reduced at the 5 and 8 positions, with a hydroxyl group attached at the 1 position .
Chemical Reactions Analysis
5,8-Dihydro-1-naphthol exhibits isomerization reactions in which it isomerizes to 1-(2’-hydroxyethyl)naphthalene and 1-(2’-methoxyethyl)naphthalene, which are both colorless compounds . The base-catalyzed isomerization of 5,8-Dihydro-1-naphthol has been studied .
Physical And Chemical Properties Analysis
5,8-Dihydro-1-naphthol has a molecular weight of 146.19 g/mol . It has a topological polar surface area of 20.2 Ų . The compound has one hydrogen bond donor and one hydrogen bond acceptor . It has a rotatable bond count of 0 . The exact mass is 146.073164938 g/mol and the monoisotopic mass is 146.073164938 g/mol . The complexity of the molecule is 162 .
科学研究应用
β-Blocker Impurity Purification
Interestingly, 5,8-Dihydro-1-naphthol is a chromatographic impurity found in some β-blocker drugs. Scientists purify it using methods such as alkali metal extraction or reaction with hydrochloric acid followed by adsorption on materials like silica gel or alumina .
Dihydronaphthofurans Synthesis
Researchers have developed synthetic strategies to produce dihydronaphthofurans, a class of compounds with diverse applications. Sequential processes involving 5,8-Dihydro-1-naphthol lead to the formation of ring-contracted dihydronaphthofuran carbimidate esters .
Analytical Method Development
5,8-Dihydro-1-naphthol finds use in analytical chemistry. Scientists employ it for method development and validation (AMV) during drug development, including Abbreviated New Drug Applications (ANDA). Its characterization data comply with regulatory guidelines .
属性
IUPAC Name |
5,8-dihydronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-3,5,7,11H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHLLHJOPUWLKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2=C1C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182040 | |
| Record name | 5,8-Dihydro-1-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27673-48-9 | |
| Record name | 5,8-Dihydro-1-naphthol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27673-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8-Dihydro-1-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027673489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 27673-48-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125584 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,8-Dihydro-1-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,8-dihydro-1-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.164 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Q & A
Q1: What are the key structural features of 5,8-Dihydro-1-naphthol?
A1: 5,8-Dihydro-1-naphthol is a bicyclic compound comprising a benzene ring fused with a partially saturated cyclohexene ring. The hydroxyl group is positioned at the 1-position of the naphthalene skeleton. [, , ]
Q2: What is the significance of the dihydrobenzene ring conformation in derivatives of 5,8-Dihydro-1-naphthol?
A2: Research on 2-Crotonoyl-5,8-dihydro-1-naphthol (I) reveals that the dihydrobenzene ring adopts a flattened boat conformation. This conformation plays a role in the intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the crotonoyl substituent. []
Q3: How can 5,8-Dihydro-1-naphthol be utilized in the synthesis of more complex molecules?
A3: 5,8-Dihydro-1-naphthol serves as a crucial starting material in organic synthesis. For instance, it can undergo condensation reactions with malic acid or ethyl acetoacetate, leading to the formation of 7,10-dihydrobenzo[h]coumarins. [] This highlights its versatility as a building block for accessing diverse chemical structures.
Q4: What is the role of 5,8-Dihydro-1-naphthol in the synthesis of ar-Tetrahydro-α-naphthol?
A4: 5,8-Dihydro-1-naphthol acts as a key intermediate in the synthesis of ar-Tetrahydro-α-naphthol. [] While the specific reaction details are not provided in the abstract, this highlights its involvement in multi-step synthetic pathways.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[(2R,2aR,4aR,7aR,7bS)-3-formyl-4a-hydroxy-6,6,7b-trimethyl-1,2,2a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B135263.png)



![Methyl 6-[[2-[9a-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]-7-oxo-5a,6-dihydrodibenzofuran-3-yl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B135272.png)

